molecular formula C16H12ClN3O2S B2385806 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-17-0

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2385806
M. Wt: 345.8
InChI Key: MWJQRMXLDOBGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

  • The study by Insuasty et al. (2008) detailed the molecular dimensions of derivatives similar to the compound , highlighting aromatic delocalization in the pyrazole rings and the conformations adopted by ethylsulfanyl substituents. These findings are crucial for understanding the chemical behavior and potential applications of such compounds in scientific research (Insuasty et al., 2008).

Mechanism Studies

  • Faragher and Gilchrist (1979) investigated the thermal and acid-catalyzed rearrangements of related compounds, providing insights into their chemical stability and reactivity under different conditions. This research is fundamental for the development of new chemical reactions and synthetic methods (Faragher & Gilchrist, 1979).

Sulfonamide-Sulfonimide Tautomerism

  • Branowska et al. (2022) explored the sulfonamide-sulfonimide tautomerism in 1,2,4-triazine-containing sulfonamide derivatives, shedding light on their structural conformations and hydrogen bonding patterns. This study is significant for the design and synthesis of novel compounds with specific biological activities (Branowska et al., 2022).

Potential Biological Applications

  • The research by Mojzych and Rykowski (2003) on the one-step synthesis and regioselective alkylation of substituted 1H-Pyrazolo[4,3-e][1,2,4] triazine indicates the potential of these compounds in the development of new pharmaceuticals. This work exemplifies the versatility of triazine derivatives in chemical synthesis, potentially leading to compounds with significant biological activities (Mojzych & Rykowski, 2003).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-10-6-7-20-14(8-10)18-15(19-16(20)22)23-9-13(21)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJQRMXLDOBGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one

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